{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone is a synthetic compound with significant potential in various scientific research fields, particularly in medicinal chemistry. The compound's unique structural characteristics provide a foundation for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone, one typically follows a multi-step process involving:
Initial formation of the {3-fluoropropoxy}phenyl compound through a nucleophilic substitution reaction.
Subsequent attachment of this compound to the pyrazole moiety via a cyclization reaction.
Methoxy substitution on the phenyl ring through an electrophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production would involve scaling up these reactions while maintaining stringent control over reaction conditions such as temperature, pressure, and reaction time to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives with potential biological activity.
Reduction: Reduction reactions may yield de-fluorinated or demethoxylated products, which might be useful for structure-activity relationship studies.
Substitution: Various substitution reactions, such as halogenation or alkylation, can modify the compound's functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromic acid, typically under mild acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride under anhydrous conditions is standard.
Substitution: Halogenation typically employs reagents like N-bromosuccinimide or N-chlorosuccinimide under controlled temperatures.
Major Products
The major products from these reactions include different fluorinated, methoxylated, or alkylated derivatives, each with potential unique properties for further exploration.
Scientific Research Applications
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone has a wide range of applications:
Chemistry: Utilized as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, often as a ligand in binding studies.
Industry: Used in the development of new materials or as an intermediate in various chemical production processes.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, primarily involving:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Interference with signaling pathways, such as those related to inflammation or cell proliferation, by modulating the activity of key molecular targets.
Comparison with Similar Compounds
When compared to similar compounds, {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone stands out due to its:
Unique combination of fluorine, pyrazole, and methoxy groups, providing distinct physicochemical properties.
Enhanced biological activity due to the strategic placement of functional groups.
Similar Compounds
{4-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone: Similar structure with a different substitution pattern.
{3-[4-(2-fluoroethoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone: Slight variation in the length of the alkoxy chain.
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone: Variance in the position of the methoxy group.
Properties
IUPAC Name |
[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-18-5-2-4-16(14-18)20(24)23-12-10-19(22-23)15-6-8-17(9-7-15)26-13-3-11-21/h2,4-10,12,14H,3,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECWQHPQZZNEIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.